molecular formula C43H57N11O11 B12399600 pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2

pGlu-Leu-Asn-Phe-Ser-Ala-Gly-TrpNH2

Cat. No.: B12399600
M. Wt: 904.0 g/mol
InChI Key: KMVRKMSUXFKTDO-RKNQSKIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adipokinetic Hormone II (Locusta migratoria) is an insect neuropeptide that plays a crucial role in the regulation of energy metabolism during flight. It is one of the three adipokinetic hormones found in the migratory locust, Locusta migratoria. These hormones are responsible for mobilizing energy reserves from the fat body to fuel prolonged flight activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adipokinetic Hormone II involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Industrial Production Methods

Industrial production of Adipokinetic Hormone II is not widely documented, but it would likely involve large-scale SPPS techniques with automated peptide synthesizers to ensure high yield and purity. The process would also include rigorous quality control measures to verify the sequence and structure of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions

Adipokinetic Hormone II can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Adipokinetic Hormone II exerts its effects by binding to specific receptors on the fat body cells of locusts. This binding activates a signaling cascade involving the stimulatory guanine nucleotide-binding protein (Gs), which in turn stimulates the production of cyclic AMP (cAMP). The increase in cAMP levels activates glycogen phosphorylase and triacylglycerol lipase, leading to the mobilization of carbohydrates and lipids from the fat body to the flight muscles .

Comparison with Similar Compounds

Adipokinetic Hormone II is part of a family of adipokinetic hormones found in insects. Similar compounds include:

Adipokinetic Hormone II is unique in its specific sequence and receptor interactions, which confer distinct physiological effects compared to other adipokinetic hormones .

Properties

Molecular Formula

C43H57N11O11

Molecular Weight

904.0 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide

InChI

InChI=1S/C43H57N11O11/c1-22(2)15-30(51-39(61)28-13-14-35(57)49-28)40(62)53-32(18-34(44)56)42(64)52-31(16-24-9-5-4-6-10-24)41(63)54-33(21-55)43(65)48-23(3)38(60)47-20-36(58)50-29(37(45)59)17-25-19-46-27-12-8-7-11-26(25)27/h4-12,19,22-23,28-33,46,55H,13-18,20-21H2,1-3H3,(H2,44,56)(H2,45,59)(H,47,60)(H,48,65)(H,49,57)(H,50,58)(H,51,61)(H,52,64)(H,53,62)(H,54,63)/t23-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

KMVRKMSUXFKTDO-RKNQSKIKSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.